molecular formula C15H13NO6 B6405537 3-(2,4-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261980-46-4

3-(2,4-Dimethoxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6405537
CAS RN: 1261980-46-4
M. Wt: 303.27 g/mol
InChI Key: YAAKCQNKWGRABO-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-5-nitrobenzoic acid (3-DNPBA) is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. It is a phenolic compound and is used in a variety of scientific research applications. It is also known as 5-nitro-3-(2,4-dimethoxyphenyl)benzoic acid, 3-DNPBA, or 5-nitro-3-DNPBA.

Scientific Research Applications

3-DNPBA has a variety of scientific research applications. It is used as a reagent in the synthesis of a wide range of compounds, including drugs, dyes, and polymers. It is also used as a catalyst for the oxidation of a number of organic compounds. In addition, 3-DNPBA is used in the synthesis of polymers for use in drug delivery systems.

Mechanism of Action

The mechanism of action of 3-DNPBA is not yet fully understood. However, it is believed that the compound acts as an oxidizing agent, which can oxidize a variety of organic compounds. This oxidation reaction can be used to synthesize a variety of compounds, including drugs, dyes, and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DNPBA have not been extensively studied. However, it has been shown to be non-toxic in animal studies. In addition, it has been shown to have no significant effect on the growth of bacteria or yeast.

Advantages and Limitations for Lab Experiments

The advantages of using 3-DNPBA in lab experiments include its low cost, ease of synthesis, and its ability to oxidize a variety of organic compounds. However, it is important to note that 3-DNPBA is highly flammable and should be handled with caution. In addition, the compound can be toxic if ingested, and protective clothing and eyewear should be worn when handling the compound.

Future Directions

Future research on 3-DNPBA should focus on further understanding its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted to explore its potential applications in drug delivery systems and other areas. Other future directions for research include the development of new synthesis methods for 3-DNPBA and the optimization of existing synthesis methods. Finally, further research should be conducted to explore the potential toxicity and safety issues associated with the compound.

Synthesis Methods

3-DNPBA can be synthesized by the reaction of 2,4-dimethoxyphenol and nitrobenzene in the presence of sulfuric acid. The reaction is carried out at room temperature and is typically completed within one hour. The yield of the reaction is typically around 95%.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-12-3-4-13(14(8-12)22-2)9-5-10(15(17)18)7-11(6-9)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAKCQNKWGRABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690811
Record name 2',4'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-46-4
Record name 2',4'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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